molecular formula C10H15NO3 B1440183 methyl 4-(1-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxylate CAS No. 1135283-27-0

methyl 4-(1-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B1440183
CAS No.: 1135283-27-0
M. Wt: 197.23 g/mol
InChI Key: JCKCNACJDWWPBN-UHFFFAOYSA-N
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Description

Methyl 4-(1-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxylate is a high-purity pyrrole derivative intended for research and development applications . This compound is part of the pyrrole heterocycle family, a five-membered aromatic ring structure that is a fundamental scaffold in medicinal chemistry due to its prevalence in natural products and its favorable physicochemical properties, including lipophilicity that facilitates passive diffusion across cell membranes . The pyrrole core is a key structural element in the design of novel antibacterial agents, driven by the continuous need to address antibacterial resistance . Numerous natural compounds containing the pyrrole heterocycle, such as marinopyrroles and chlorizidine, are known to exhibit potent activity against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . Furthermore, synthetic pyrrole-scaffold molecules are being extensively investigated in other therapeutic areas, including as capsid assembly modulators (CAMs) for the treatment of Hepatitis B Virus (HBV) infection, demonstrating the versatility of this chemical class in drug discovery . This specific reagent serves as a valuable building block for researchers synthesizing and optimizing new pyrrole-based compounds to study their mechanisms of action, structure-activity relationships (SAR), and antibacterial effectiveness. This product is provided For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-(1-hydroxypropyl)-1-methylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-4-9(12)7-5-8(10(13)14-3)11(2)6-7/h5-6,9,12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKCNACJDWWPBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CN(C(=C1)C(=O)OC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylation of Pyrrole Nitrogen

  • Reagents: Methyl iodide or dimethyl sulfate are common methylating agents.
  • Conditions: Typically carried out in polar aprotic solvents like DMF or DMSO at low to moderate temperatures.
  • Outcome: Selective N-methylation without affecting the ester group.

Hydroxypropyl Group Introduction

Two main synthetic routes have been reported:

Route A: Epoxide Ring-Opening

  • Starting with 1H-pyrrole-2-carbaldehyde derivatives, an epoxide such as 2-(chloromethyl)oxirane is reacted in the presence of a base (e.g., K2CO3) in dry DMF at 50 °C.
  • This reaction forms 1-(oxiran-2-ylmethyl)-1H-pyrrole-2-carbaldehyde intermediates.
  • Subsequent ring-opening of the epoxide with nucleophiles or reduction leads to the hydroxypropyl substituent at the 4-position.

Route B: Halohydrin and Azide Intermediates

  • Methyl 2-bromopropanoate can be converted to 2-azidopropan-1-ol by reaction with sodium azide in aqueous acetone.
  • Reduction of the azide with sodium borohydride in methanol yields the hydroxypropyl intermediate.
  • This intermediate is then coupled to the pyrrole ring under appropriate conditions to yield the target compound.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
N-Methylation of pyrrole Methyl iodide/DMF, RT to 50 °C 70-85 Selective N-methylation
Epoxide alkylation 2-(Chloromethyl)oxirane, K2CO3, DMF, 50 °C, 6 h ~48 Intermediate for hydroxypropyl
Azide substitution NaN3 in H2O/acetone, RT, 16 h ~70 Conversion to azido alcohol
Reduction of azide to alcohol NaBH4 in MeOH, 0 °C to RT, 16 h 70-75 Hydroxypropyl group formation
Final coupling and purification Chromatography, recrystallization (MeOH/H2O) 60-75 Purified this compound

Analytical and Characterization Data

  • NMR: Proton and carbon NMR confirm the substitution pattern, especially the presence of the hydroxypropyl group and methyl ester.
  • HRMS: High-resolution mass spectrometry confirms molecular weight (197.23 g/mol).
  • Melting point: Typically around 155 °C after recrystallization.
  • Chromatography: Silica gel chromatography is commonly used for purification.

Summary of Key Research Findings

  • The hydroxypropyl substituent is introduced via nucleophilic ring-opening of epoxides or via azide intermediates, enabling regioselective functionalization at position 4 of the pyrrole ring.
  • The methyl ester and N-methyl groups are stable under the reaction conditions used for hydroxypropyl introduction.
  • Purification by recrystallization and chromatography yields analytically pure compounds suitable for further biological or chemical applications.
  • The synthetic methods allow for potential derivatization at the hydroxyl group for bioconjugation or probe development.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(1-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxylate has garnered attention for its potential therapeutic applications. Its structural characteristics allow for interactions with biological targets, making it a candidate for drug development.

  • Case Study: Anticancer Activity
    Preliminary studies have indicated that derivatives of pyrrole compounds exhibit anticancer properties. This compound may enhance the efficacy of existing chemotherapeutic agents through synergistic effects.

Material Science

The compound's unique chemical structure enables its use in the synthesis of advanced materials, particularly in the development of polymers and nanomaterials.

  • Application: Polymer Synthesis
    Researchers have utilized this compound in creating biodegradable polymers. These materials are increasingly important in reducing environmental impact while maintaining performance characteristics.

Biochemical Applications

In biochemistry, this compound can serve as a building block for various biochemical assays and studies, particularly in enzyme inhibition and receptor binding studies.

  • Example: Enzyme Inhibition Studies
    The compound's ability to interact with specific enzymes makes it a valuable tool in studying metabolic pathways and developing enzyme inhibitors for therapeutic purposes.

Data Table: Summary of Applications

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryAnticancer ActivityPotential to enhance chemotherapy efficacy
Material SciencePolymer SynthesisDevelopment of biodegradable polymers
BiochemistryEnzyme Inhibition StudiesValuable for studying metabolic pathways

Mechanism of Action

The mechanism of action of methyl 4-(1-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group can form hydrogen bonds with active sites, while the pyrrole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 4-(1-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxylate with two closely related analogs from the literature:

Table 1: Comparative Overview of Pyrrole-2-carboxylate Derivatives

Compound Name Substituent at 4-Position Molecular Weight (g/mol) Key Properties/Applications References
This compound 1-Hydroxypropyl - Polar hydroxyl group enhances solubility; potential pharmaceutical applications (e.g., prodrugs) -
Methyl 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate Boronate ester (pinacol ester) 193.19924 Suzuki-Miyaura cross-coupling; synthetic intermediate in organoboron chemistry
Methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate Chlorosulfonyl - Reactive sulfonyl chloride; precursor for sulfonamide synthesis

Key Observations:

Substituent-Driven Reactivity and Applications

  • Hydroxypropyl Group (Target Compound): The hydroxyl group enables hydrogen bonding, which may improve aqueous solubility and influence crystal packing patterns (as inferred from hydrogen-bonding principles in crystallography ). This property is advantageous for drug formulations requiring bioavailability.
  • Boronate Ester (CAS 1367830-46-3): The pinacol boronate ester is a staple in cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in constructing biaryl systems for drug discovery .
  • Chlorosulfonyl Group (CAS 69812-32-4): This electron-withdrawing substituent facilitates nucleophilic substitution, enabling sulfonamide formation—a common motif in antibiotics and enzyme inhibitors .

Synthetic Considerations

  • The synthesis of pyrrole-2-carboxylate derivatives often involves coupling reactions, as seen in , where cyclopropanecarboxylic acid is activated via thionyl chloride (SOCl₂) to form an acyl chloride intermediate. Similar strategies may apply to the target compound, with modifications to accommodate the hydroxypropyl group .

Structural and Crystallographic Analysis Software suites like SHELXL (for refinement) and ORTEP (for graphical representation) are critical for resolving the anisotropic displacement parameters and hydrogen-bonding networks of such compounds .

Biological Activity

Methyl 4-(1-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxylate is a compound that belongs to the pyrrole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Pyrrole Compounds

Pyrrole derivatives are known for their ability to interact with various biological targets, leading to a wide range of pharmacological effects. The structural diversity of pyrroles allows for modulation of their biological properties, including potency, selectivity, and solubility .

The specific mechanisms of action for this compound are still under investigation. However, related pyrrole compounds have been shown to act as protonophores and modulate membrane integrity without compromising cytoplasmic membrane stability . This suggests that similar mechanisms may be applicable to this compound.

Antimicrobial Activity

Pyrrole compounds have demonstrated significant antimicrobial activity. For instance, derivatives have been evaluated against various bacterial strains, showing minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, its structural similarities to other active pyrroles indicate potential antimicrobial properties.

Anticancer Activity

The anticancer potential of pyrrole derivatives has been extensively studied. For example, certain pyrrolo[3,4-c]pyridine derivatives showed promising results in inhibiting cancer cell proliferation with IC50 values as low as 3.0 μM against various cancer cell lines . Further exploration into this compound could reveal similar anticancer efficacy.

Study on Pyrrole Derivatives

A study examining a series of pyrrole-based compounds highlighted their broad-spectrum antibacterial activities and low nanomolar inhibition against DNA gyrase and topoisomerase IV from E. coli. This reinforces the potential for this compound in developing new antibacterial agents.

Binding Characteristics

Research on pyrrole-scaffold hepatitis B virus (HBV) capsid assembly modulators demonstrated that certain pyrroles exhibit strong binding affinities to viral proteins, enhancing their therapeutic potential against HBV . This finding suggests that this compound may also possess similar binding characteristics worth exploring.

Data Tables

Biological Activity MIC/IC50 Values Target Organisms/Cells
Antimicrobial Activity3.12 - 12.5 μg/mLStaphylococcus aureus, E. coli
Anticancer ActivityIC50 < 3.0 μMVarious cancer cell lines
HBV InhibitionBinding affinity dataHepatitis B virus capsid proteins

Q & A

Q. What are the standard synthetic routes for methyl 4-(1-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxylate?

The compound is typically synthesized via acylation or alkylation of pyrrole derivatives. For example, similar analogs (e.g., ethyl pyrrole carboxylates) are prepared by reacting ethyl 3-methyl-1H-pyrrole-2-carboxylate with substituted carbonyl chlorides under anhydrous conditions, using base catalysts like triethylamine in dichloromethane . Key steps include:

  • Precursor selection : Start with a 1-methyl-pyrrole ester scaffold.
  • Hydroxypropyl introduction : Employ propylene oxide or a protected hydroxypropyl reagent under nucleophilic conditions.
  • Esterification : Use methanol in the presence of acid catalysts for methyl ester formation.
    Characterization via 1H^1H-NMR and ESI-MS is critical to confirm regioselectivity and purity .

Q. What analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR (300–400 MHz in DMSO-d6d_6 or CDCl3_3) identifies substituent positions and stereochemistry. For example, pyrrole protons resonate between δ 6.2–7.5 ppm, while hydroxypropyl protons appear as multiplet signals near δ 1.2–4.0 ppm .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., expected [M+1]+^+ peaks) and detects fragmentation patterns .
  • Infrared Spectroscopy (IR) : Verifies ester (C=O stretch at ~1700 cm1^{-1}) and hydroxyl (O-H stretch at ~3400 cm1^{-1}) groups .

Q. What are common reactivity patterns of this pyrrole derivative?

The ester group is susceptible to hydrolysis under acidic/basic conditions, while the hydroxypropyl moiety can undergo oxidation (e.g., to a ketone) or serve as a site for further functionalization (e.g., etherification). The pyrrole ring participates in electrophilic substitution reactions, such as halogenation or nitration, though regioselectivity must be controlled using directing groups .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways?

The ICReDD framework integrates quantum chemical calculations and reaction path search algorithms to predict feasible routes. For example:

  • Transition-state modeling : Identify energy barriers for hydroxypropyl addition using DFT calculations (e.g., B3LYP/6-31G* basis sets).
  • Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to enhance nucleophilic attack efficiency.
  • Machine learning : Train models on datasets of pyrrole derivatives to predict optimal reaction conditions (temperature, catalysts) .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Impurity analysis : Use HPLC-MS to detect byproducts (e.g., unreacted starting materials or isomers).
  • Isomer differentiation : Employ 2D NMR (COSY, HSQC) to assign overlapping proton signals. For instance, the hydroxypropyl group’s stereochemistry can lead to distinct coupling patterns in NOESY spectra .
  • Cross-validation : Compare experimental data with computational predictions (e.g., NMR chemical shifts simulated via ACD/Labs or Gaussian) .

Q. What strategies address challenges in scaling up synthesis?

  • Reactor design : Use continuous-flow systems to improve heat/mass transfer during exothermic steps (e.g., esterification).
  • Process control : Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy.
  • Purification optimization : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up .

Q. How can stereochemical outcomes be controlled during hydroxypropyl functionalization?

  • Chiral auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) to direct hydroxypropyl addition.
  • Asymmetric catalysis : Use chiral Lewis acids (e.g., BINOL-derived catalysts) to achieve enantioselectivity.
  • Post-synthesis resolution : Separate diastereomers via chiral HPLC or enzymatic resolution .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 4-(1-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxylate
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methyl 4-(1-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxylate

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